2-Nitro-5-thiobenzoate ion
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Overview
Description
2-Nitro-5-thiobenzoate ion is a chemical compound known for its distinctive yellow color and its role in various biochemical assaysThis compound is widely used in the quantification of thiol groups in proteins and other molecules due to its ability to form a yellow-colored dianion upon reaction with thiols .
Preparation Methods
The final step involves the coupling of the monomer through oxidation with iodine . Industrial production methods often follow similar synthetic routes but are optimized for large-scale production and purity.
Chemical Reactions Analysis
2-Nitro-5-thiobenzoate ion undergoes several types of chemical reactions:
Oxidation and Reduction: It can participate in redox reactions, particularly with thiol groups, forming a mixed disulfide and releasing the yellow-colored dianion.
Substitution: The nitro group can be substituted under specific conditions, although this is less common in practical applications.
Common Reagents and Conditions: Typical reagents include sodium sulfide for thiol introduction and iodine for oxidation.
Scientific Research Applications
2-Nitro-5-thiobenzoate ion has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-nitro-5-thiobenzoate ion involves its reaction with thiol groups to form a mixed disulfide and release the yellow-colored dianion. This reaction is rapid and stoichiometric, with one mole of thiol releasing one mole of the dianion . The dianion can then be quantified using spectrophotometry, providing a measure of the thiol content in the sample .
Comparison with Similar Compounds
2-Nitro-5-thiobenzoate ion is unique in its ability to form a highly colored dianion upon reaction with thiols, making it particularly useful in spectrophotometric assays. Similar compounds include:
5,5’-Dithiobis(2-nitrobenzoic acid): The parent compound from which this compound is derived.
2-Nitro-5-thiocyanatobenzoic acid: Another thiol-reactive compound with similar applications but different reactivity and stability profiles.
2-Nitro-5-thiobenzoic acid: A related compound with similar chemical properties but different applications.
Properties
CAS No. |
77874-90-9 |
---|---|
Molecular Formula |
C7H3NO4S-2 |
Molecular Weight |
197.17 g/mol |
IUPAC Name |
2-nitro-5-sulfidobenzoate |
InChI |
InChI=1S/C7H5NO4S/c9-7(10)5-3-4(13)1-2-6(5)8(11)12/h1-3,13H,(H,9,10)/p-2 |
InChI Key |
GANZODCWZFAEGN-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1[S-])C(=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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